4'-Hydroxybutyrophenone

Description

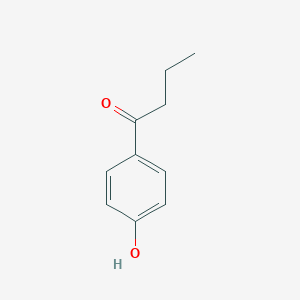

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBLPULLSAPXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061405 | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-11-6 | |

| Record name | 4′-Hydroxybutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butyrylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Hydroxybutyrophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxybutyrophenone, an aromatic ketone and phenolic derivative, is a compound of significant interest in various scientific and industrial sectors.[1] Characterized by a butyrophenone structure with a hydroxyl group at the para position of the phenyl ring, it serves as a crucial intermediate in the synthesis of a range of organic molecules.[2] This guide provides an in-depth exploration of its chemical and physical properties, synthesis methodologies, key applications, analytical techniques for its characterization, and essential safety and handling protocols. Its versatility, particularly as a precursor in the pharmaceutical and fragrance industries, underscores its importance in modern chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature, often exhibiting a faint, sweet, or aromatic odor.[1][3] Its molecular structure, consisting of both a polar hydroxyl group and nonpolar aromatic and aliphatic regions, dictates its solubility profile: limited in water but soluble in common organic solvents such as ethanol, acetone, and ether.[1]

| Property | Value | Source |

| CAS Number | 1009-11-6 | [1][2][3] |

| Molecular Formula | C10H12O2 | [1][2][3] |

| Molecular Weight | 164.204 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | 91°C | [3] |

| Boiling Point | 311.5°C at 760 mmHg | [3] |

| Density | 1.077 g/cm³ | [3] |

| Flash Point | 131.8°C | [3] |

| pKa | 8.05 ± 0.15 (Predicted) | [1] |

| LogP | 2.37500 | [3] |

| EINECS Number | 213-766-8 | [1][3] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of a phenolic substrate.[1][3] This electrophilic aromatic substitution reaction involves the acylation of phenol or a related compound with a butyryl group.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Under stirring, slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride.

-

Acylation: Add butyryl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Isolation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by recrystallization from a suitable solvent to yield a pure crystalline solid.

Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical and fragrance industries.[1]

Pharmaceutical Intermediate

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly β-blockers and other cardiovascular agents.[1][3] Its bifunctional nature, with both a hydroxyl and a ketone group, allows for diverse chemical modifications to create complex drug molecules.[4]

Caption: Role of this compound as a pharmaceutical intermediate.

Fragrance and Flavor Industry

In the fragrance and flavor sector, this compound is utilized for its pleasant sweet and fruity aroma.[1] It is incorporated into various products to impart these desirable sensory characteristics. The mechanism of action involves the interaction of the molecule with olfactory and taste receptors.[1]

Analytical Techniques

For the quality control and characterization of this compound, several analytical methods are employed. Chromatographic techniques are particularly useful for assessing purity and identifying impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

A densitometric HPTLC method can be developed for the identification and quantification of butyrophenone derivatives.[5]

Sample HPTLC Protocol:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v) can be used for separation.[5]

-

Detection: Visualization under UV light at a specific wavelength (e.g., 350 nm) allows for the identification and quantification of the compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound and its metabolites.[6]

General GC-MS Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. Derivatization may be necessary to improve volatility and thermal stability.

-

Injection: Inject the prepared sample into the GC system.

-

Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.

-

Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[7][8] It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9] In case of insufficient ventilation, use a suitable respirator.[7]

-

Handling: Avoid contact with skin and eyes.[10] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protect from excessive heat and direct sunlight.[1]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[7]

-

Ingestion: If swallowed, rinse mouth and seek medical attention.[7][11]

-

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the pharmaceutical and fragrance industries. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. A thorough understanding of its properties, applications, and safe handling procedures is crucial for researchers and professionals working with this compound. Continued research into its applications and the development of more efficient and sustainable synthesis methods will further enhance its utility in various fields of chemistry and drug development.

References

- Guidechem. "4′-Hydroxybutyrophenone 1009-11-6 wiki.

- Guidechem. "4′-Hydroxybutyrophenone 1009-11-6.

- CymitQuimica. "CAS 1009-11-6: 4′-Hydroxybutyrophenone.

- ECHEMI. "4′-Hydroxybutyrophenone SDS, 1009-11-6 Safety Data Sheets.

- ChemicalBook. "2',4'-dihydroxybutyrophenone synthesis.

- PubChem - NIH. "1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID.

- NINGBO INNO PHARMCHEM CO.,LTD. "4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations.

- SAFETY DATA SHEET. "2 - SAFETY DATA SHEET.

- PubMed. "Densitometric determination of impurities in pharmaceuticals. Part VI. Determination of 4,4-bis[4-(p-chlorophenyl)- 4-hydroxypiperidino]butyrophenone in haloperidol.

- Santa Cruz Biotechnology. "4'-Hydroxyacetophenone.

- Cole-Parmer. "Material Safety Data Sheet - 2',4',5'-TRIHYDROXYBUTYROPHENONE, 98% (UV-VIS).

- ResearchGate. "Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1009-11-6: 4′-Hydroxybutyrophenone | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Densitometric determination of impurities in pharmaceuticals. Part VI. Determination of 4,4-bis[4-(p-chlorophenyl)- 4-hydroxypiperidino]butyrophenone in haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID 66092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

What is the structure of 4'-Hydroxybutyrophenone?

An In-depth Technical Guide to the Structure of 4'-Hydroxybutyrophenone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS 1009-11-6), a key intermediate in the pharmaceutical and fine chemical industries. The document delineates its core structural features, physicochemical properties, and primary synthetic pathway via Friedel-Crafts acylation, including a detailed mechanistic rationale and a representative laboratory protocol. The central focus of this guide is the structural elucidation of this compound through a multi-faceted spectroscopic analysis, integrating predicted data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals requiring a deep, functional understanding of this compound's chemical architecture.

Introduction

This compound, also known by its IUPAC name 1-(4-Hydroxyphenyl)butan-1-one, is an aromatic ketone belonging to the phenone class.[1] Its molecular architecture, featuring a butyryl group and a hydroxyl moiety on a central phenyl ring, makes it a bifunctional molecule with distinct reactive sites. This structure is of significant industrial interest, serving as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably β-blockers and other cardiovascular agents.[2][3] Furthermore, its characteristic faint, sweet odor has led to its use in the fragrance and flavor industries.[2] First synthesized in the mid-20th century, its preparation is a classic example of electrophilic aromatic substitution, providing a robust platform for both academic study and industrial production.[2] This guide offers a detailed examination of its structure, from its fundamental composition to the spectral signatures that confirm its identity.

Molecular Structure and Physicochemical Properties

The identity and physical characteristics of a molecule are direct consequences of its structure. The properties of this compound are summarized below.

Chemical Identity

The compound is unequivocally identified by several key descriptors, consolidated in the table below.

| Identifier | Value | Source |

| CAS Number | 1009-11-6 | [1] |

| IUPAC Name | 1-(4-Hydroxyphenyl)butan-1-one | [2] |

| Synonyms | p-Hydroxybutyrophenone, 4-Butyrylphenol | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [3] |

| SMILES | CCCC(=O)C1=CC=C(C=C1)O | [2] |

| InChI Key | GFBLPULLSAPXDC-UHFFFAOYSA-N | [1] |

Core Chemical Structure

This compound is a disubstituted benzene derivative. Its structure consists of:

-

A phenyl ring , providing a rigid aromatic core.

-

A butyryl group (-CO(CH₂)₂CH₃) attached to the C1 position of the ring. The carbonyl (C=O) group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.

-

A hydroxyl group (-OH) at the C4 position (the para position) relative to the butyryl group. This phenolic hydroxyl group is an electron-donating group and is weakly acidic.

The numbering convention for the butyrophenone core starts with the carbonyl carbon as 1, and the phenyl ring attachment point is also C1 of the ring. The prime notation (4') in the common name refers to the position on the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The molecule's physical state and solubility are governed by the interplay between the polar hydroxyl and carbonyl groups and the nonpolar aromatic and alkyl components.

| Property | Value / Description | Source |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 93 °C | |

| Boiling Point | 174 °C @ 40 mmHg | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and methanol. | [2] |

| pKa | ~8.05 (Predicted, for the phenolic proton) | [2] |

Synthesis and Mechanistic Rationale

The most common and industrially viable method for preparing this compound is the Friedel-Crafts Acylation of phenol.[2][3] This reaction is a cornerstone of electrophilic aromatic substitution chemistry.

Primary Synthetic Route: Friedel-Crafts Acylation

In this reaction, phenol is treated with an acylating agent, typically butanoyl chloride (butyryl chloride) or butyric anhydride, in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][4]

Causality and Experimental Choices:

-

Choice of Catalyst (AlCl₃): The Lewis acid is essential. It coordinates with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This ion is the active electrophile that attacks the electron-rich phenol ring.[1]

-

Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylations, acylations require at least a full equivalent of AlCl₃. This is a critical point of experimental design. The reason is twofold: 1) The phenolic -OH group is a Lewis base and complexes with one equivalent of AlCl₃. 2) The carbonyl oxygen of the ketone product is also a Lewis base and forms a stable complex with another equivalent of AlCl₃, effectively deactivating the product and preventing further reactions.[2] This product-catalyst complex is broken during aqueous workup to yield the final product.

-

Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group. While some ortho-acylated product (2'-Hydroxybutyrophenone) may form, the para-substituted product is typically the major isomer due to reduced steric hindrance.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Representative Laboratory Protocol

The following protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and a dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Add butanoyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred suspension of AlCl₃.

-

Addition of Phenol: After the addition is complete, add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, based on established principles and data from close structural analogues like butyrophenone and 4'-hydroxyacetophenone.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂, is expected.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group. Loss of the propyl radical (•CH₂CH₂CH₃) would result in a highly stable, resonance-stabilized acylium ion at m/z = 121 . This is expected to be the base peak.

-

McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the third carbon from the carbonyl) can undergo this characteristic rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond. This would result in the loss of propene (CH₃CH=CH₂) and the formation of a radical cation at m/z = 122 .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500–3200 | O-H stretch (broad, strong) | Phenolic -OH | The broadness is due to hydrogen bonding between molecules in the solid state.[5][6] |

| 3100–3000 | C-H stretch (medium) | Aromatic C-H | Characteristic of sp² C-H bonds on the phenyl ring.[5] |

| 3000–2850 | C-H stretch (medium) | Aliphatic C-H | From the -CH₂- and -CH₃ groups of the butyl chain.[7] |

| ~1675 | C=O stretch (strong, sharp) | Ketone C=O | The frequency is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7][8] |

| 1600, 1500 | C=C stretch (medium) | Aromatic Ring | Characteristic in-ring vibrations of the phenyl group.[5] |

| ~1250 | C-O stretch (strong) | Phenolic C-O | Strong absorption typical for aryl ethers and phenols. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum will show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 | Doublet (d) | 2H | Aromatic H (ortho to C=O) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. They are split by their neighbors. |

| ~6.9 | Doublet (d) | 2H | Aromatic H (ortho to -OH) | These protons are shielded by the electron-donating hydroxyl group. They are split by their neighbors. |

| ~5.0-6.0 | Singlet (s, broad) | 1H | Phenolic -OH | The chemical shift is variable and depends on concentration and solvent. The peak is often broad and may exchange with D₂O. |

| ~2.9 | Triplet (t) | 2H | -CO-CH₂ -CH₂-CH₃ | These protons are adjacent to the deshielding carbonyl group. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group. |

| ~1.7 | Sextet (or m) | 2H | -CO-CH₂-CH₂ -CH₃ | These protons are split by the two protons on one side and three on the other (2+3=5 neighbors), resulting in a complex multiplet, often a sextet. |

| ~1.0 | Triplet (t) | 3H | -CO-CH₂-CH₂-CH₃ | These terminal methyl protons are in a typical aliphatic environment. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group. |

Note: Predicted chemical shifts are based on standard values and data from analogues like butyrophenone.[9][10]

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~162 | C -OH | The aromatic carbon attached to the hydroxyl group is shielded by its lone pairs and appears downfield. |

| ~131 | Aromatic C -H (ortho to C=O) | Aromatic carbons deshielded by the carbonyl group. |

| ~129 | Aromatic C -C=O | The quaternary aromatic carbon attached to the carbonyl group. |

| ~115 | Aromatic C -H (ortho to -OH) | Aromatic carbons shielded by the electron-donating hydroxyl group. |

| ~40 | -CO-CH₂ -CH₂-CH₃ | The α-carbon to the carbonyl is deshielded. |

| ~18 | -CO-CH₂-CH₂ -CH₃ | A typical aliphatic methylene carbon. |

| ~14 | -CO-CH₂-CH₂-CH₃ | The terminal methyl carbon. |

Note: Predicted chemical shifts are based on standard values and data from analogues like 4'-hydroxyacetophenone.[11][12]

Conclusion

The structure of this compound is definitively established as a para-substituted aromatic ketone, 1-(4-Hydroxyphenyl)butan-1-one. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the generation of a potent acylium ion electrophile. The molecular architecture is confirmed through a predictable and consistent set of spectroscopic data. The key identifiers include a molecular ion at m/z 164, a base peak at m/z 121 in its mass spectrum; characteristic IR absorptions for phenolic O-H (~3300 cm⁻¹) and conjugated C=O (~1675 cm⁻¹) groups; and a distinct pattern in its NMR spectra that fully accounts for the aromatic, phenolic, and aliphatic protons and carbons within the molecule. This comprehensive structural understanding is fundamental to its application as a high-value intermediate in chemical synthesis.

References

- Google Patents. "EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process".

- BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction".

- University of Colorado Boulder. "Table of Characteristic IR Absorptions".

- Brainly. "Analyze the ¹H NMR spectrum of 4‑hydroxypropiophenone".

- National Center for Biotechnology Information. "Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure".

- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns".

- Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES".

- Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".

- Oregon State University. "13C NMR Chemical Shifts".

- Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups".

- Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra".

- Google Patents. "US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst".

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Butyrophenone(495-40-9) 1H NMR spectrum [chemicalbook.com]

- 10. compoundchem.com [compoundchem.com]

- 11. 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum [chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4'-Hydroxybutyrophenone IUPAC name and synonyms

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: Chemical Identity, Synthesis, and Core Applications

Abstract

This compound, systematically known by its IUPAC name 1-(4-hydroxyphenyl)butan-1-one, is a key organic compound belonging to the aromatic ketone and phenol classes.[1] Characterized by a butyryl group and a hydroxyl group attached to a phenyl ring, this compound serves as a highly versatile intermediate in multiple industrial and research sectors. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs), notably β-blockers.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical nomenclature, physicochemical properties, a validated synthesis protocol, and its principal applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its practical utility and chemical behavior.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to its application in a scientific context. This section delineates the formal nomenclature, structural details, and common synonyms for this compound, while also distinguishing it from its common isomers.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for chemical compounds. For this compound, the official IUPAC name is 1-(4-hydroxyphenyl)butan-1-one .[3]

The structure consists of:

-

A phenyl ring .

-

A butan-1-one group (a four-carbon chain with a ketone on the first carbon) attached to the phenyl ring.

-

A hydroxyl (-OH) group at the para-position (position 4) of the phenyl ring, relative to the butanone substituent.

This structure gives the molecule both hydrogen-bond-donating (hydroxyl group) and hydrogen-bond-accepting (hydroxyl and ketone groups) capabilities, influencing its solubility and reactivity.

Synonyms and Common Identifiers

In commercial and laboratory settings, 1-(4-hydroxyphenyl)butan-1-one is known by a variety of names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

Critical Distinction from Isomers: The Case of Raspberry Ketone

It is imperative to distinguish 1-(4-hydroxyphenyl)butan-1-one from its structural isomer, 4-(4-hydroxyphenyl)butan-2-one (CAS 5471-51-2), commonly known as Raspberry Ketone.[8][9][10] While both share the same molecular formula (C10H12O2), the position of the ketone functional group is different. In Raspberry Ketone, the carbonyl group is on the second carbon of the butyl chain, not adjacent to the phenyl ring.[9][11] This structural difference results in vastly different applications; Raspberry Ketone is primarily used as a fragrance and flavoring agent and is found naturally in fruits like raspberries.[10][11]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline solid.[1][2][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 164.20 g/mol | [2][3][4][5] |

| CAS Number | 1009-11-6 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][4][5] |

| Melting Point | 91-93 °C | [2][5][7][12] |

| Boiling Point | 311.5 °C at 760 mmHg; 174 °C at 40 mmHg | [2][5][7] |

| Solubility | Limited solubility in water; Soluble in ethanol, acetone, ether, methanol | [1][5] |

| pKa (Predicted) | 8.05 ± 0.15 | [1][7] |

Synthesis and Manufacturing

This compound is primarily a synthetic compound, not known to occur widely in nature.[2] The most common and industrially scalable method for its synthesis is the Friedel-Crafts acylation of phenol.[1][2]

Core Synthetic Pathway: Friedel-Crafts Acylation

Expertise & Causality: The Friedel-Crafts acylation is the method of choice due to its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group. The reaction involves treating phenol with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

The causality behind the key components is as follows:

-

Phenol: The aromatic substrate. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. The para product is typically favored due to reduced steric hindrance.

-

Butyryl Chloride: The acylating agent that provides the butyryl group.

-

Aluminum Chloride (AlCl₃): The Lewis acid catalyst is crucial. It coordinates with the acyl chloride, forming a highly reactive acylium ion ([CH₃CH₂CH₂C=O]⁺). This powerful electrophile is necessary to overcome the aromaticity of the phenol ring and achieve acylation. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the AlCl₃ catalyst.

Detailed Experimental Protocol

This protocol represents a standard laboratory procedure for the synthesis of this compound.

Trustworthiness through Self-Validation: This protocol includes distinct steps for reaction, workup, and purification. Successful isolation of a product with the expected melting point and spectral characteristics validates the procedure's execution.

Materials:

-

Phenol

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute (e.g., 2M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add butyryl chloride to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the electrophilic complex.

-

Acylation: Dissolve phenol in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of phenol.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4-hydroxyphenyl)butan-1-one.

Workflow Visualization

Caption: Friedel-Crafts acylation workflow for this compound.

Applications in Research and Industry

The utility of this compound stems from its bifunctional nature, possessing both a reactive ketone and a phenolic hydroxyl group.

Keystone Intermediate in Pharmaceutical Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals.[1][2][4] Its structure is a common scaffold in medicinal chemistry. It is particularly noted as a precursor in the manufacturing of β-blockers and other cardiovascular agents.[1][2] The butyrophenone moiety can be chemically modified through various reactions, such as reduction of the ketone, alkylation of the phenol, or substitution on the aromatic ring, to build more complex molecular architectures required for therapeutic activity.

Role in Fragrance and Specialty Chemicals

Although less prominent than its pharmaceutical role, this compound is also employed in the fragrance industry due to its pleasant, slightly sweet or aromatic odor.[1] Furthermore, it serves as an intermediate in the production of specialty polymers where the phenolic group can be used for polymerization reactions.[1]

Safety and Handling

While comprehensive toxicity data is limited, this compound is generally considered to have moderate acute toxicity.[1] Standard laboratory safety precautions should be observed. It may cause irritation to the eyes, skin, and respiratory system.[1][5] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-hydroxyphenyl)butan-1-one is a compound of significant industrial value, defined by its precise chemical structure and versatile reactivity. Its unambiguous IUPAC name and the clear distinction from its isomers are critical for its correct application. As a cornerstone intermediate, particularly in pharmaceutical synthesis, its efficient production via Friedel-Crafts acylation enables the development of a wide range of therapeutic agents. This guide provides the foundational knowledge required by researchers and developers to effectively and safely utilize this important chemical building block.

References

- 4′-Hydroxybutyrophenone 1009-11-6 wiki - Guidechem. (n.d.).

- 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID - PubChem. (n.d.). National Institutes of Health.

- CAS 1009-11-6: 4′-Hydroxybutyrophenone | CymitQuimica. (n.d.).

- 4′-Hydroxybutyrophenone 1009-11-6 - Guidechem. (n.d.).

- 4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one - PubChem. (n.d.). National Institutes of Health.

- 4-Hydroxy Butyrophenone - ChemBK. (2024, April 9).

- 4-(4-Hydroxyphenyl)-2-butanone, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 4-(4-Hydroxyphenyl)-2-butanone - Chemical Compound - PlantaeDB. (n.d.).

- CID 139069781 | C20H24O4 - PubChem. (n.d.). National Institutes of Health.

- 2-Butanone, 4-(4-hydroxyphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- 1-Butanone, 1-(4-hydroxyphenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- 2',4'-dihydroxybutyrophenone synthesis - ChemicalBook. (n.d.).

- 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem. (n.d.). National Institutes of Health.

- Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843) - FooDB. (2010, April 8).

- 4'-Hydroxybutyrophenon | 1009-11-6 - ChemicalBook. (n.d.).

- 1-(4-Hydroxyphenyl)-1-butanone | 1009-11-6 - ChemicalBook. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID 66092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1009-11-6: 4′-Hydroxybutyrophenone | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 7. 1-(4-Hydroxyphenyl)-1-butanone | 1009-11-6 [chemicalbook.com]

- 8. A14064.22 [thermofisher.com]

- 9. 2-Butanone, 4-(4-hydroxyphenyl)- [webbook.nist.gov]

- 10. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843) - FooDB [foodb.ca]

- 12. 4'-Hydroxybutyrophenon | 1009-11-6 [m.chemicalbook.com]

Physical and chemical properties of 4'-Hydroxybutyrophenone

An In-Depth Technical Guide to 4'-Hydroxybutyrophenone: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound. As a key chemical intermediate, a thorough understanding of its properties is crucial for its effective application in pharmaceutical synthesis and other industrial uses. This guide moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and analytical methodologies.

Core Molecular and Physical Characteristics

This compound (CAS No: 1009-11-6) is an aromatic organic compound that belongs to the class of phenolic ketones.[1] Its structure consists of a butyrophenone core substituted with a hydroxyl group at the para-position (position 4) of the phenyl ring.[2] This structure imparts a combination of hydrophobic (aromatic ring, alkyl chain) and hydrophilic (hydroxyl group) characteristics, which dictates its physical and chemical properties.[1]

At ambient temperature, it presents as a white to off-white crystalline solid with a faint, characteristic odor.[1] The presence of the hydroxyl group and the ketone's carbonyl group allows for hydrogen bonding, influencing its melting point and solubility.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)butan-1-one | [2] |

| Synonyms | p-Hydroxybutyrophenone, 4-Butyrylphenol, 4-Hydroxyphenyl propyl ketone | [1][2] |

| CAS Number | 1009-11-6 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 91-93 °C | [3] |

| Boiling Point | 174 °C at 40 mmHg | [3] |

| Density | 1.077 g/cm³ | [3] |

| pKa | ~8.05 (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | [1] |

| InChI | InChI=1S/C10H12O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,11H,2-3H2,1H3 | [2] |

| SMILES | CCCC(=O)C1=CC=C(C=C1)O | [2] |

Chemical Synthesis and Reactivity

Primary Synthesis Route: Friedel-Crafts Acylation

The industrial synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of phenol.[1] This electrophilic aromatic substitution reaction involves the acylation of the electron-rich phenol ring with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][4]

The causality of this reaction pathway is rooted in the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. The phenol, being an activated aromatic system, then acts as a nucleophile. However, the phenolic hydroxyl group can also react with the Lewis acid, which can complicate the reaction.[5] Phenols are bidentate nucleophiles, meaning reaction can occur at the aromatic ring (C-acylation) to form the desired hydroxyarylketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.

Under thermodynamic control, typically with an excess of the AlCl₃ catalyst, the more stable C-acylated product, this compound, is favored. The initially formed O-acylated ester can rearrange to the C-acylated product via the Fries rearrangement under these conditions.[5]

Representative Synthesis Protocol

The following protocol is an illustrative example based on the principles of Friedel-Crafts acylation for producing hydroxyarylketones.[6] Note: This procedure should be performed by qualified personnel with appropriate safety measures in a fume hood.

-

Reactor Setup: Equip a dry, four-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (connected to a scrubber), a dropping funnel, and a thermometer.

-

Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the flask with phenol (1.0 eq) and a suitable solvent (e.g., toluene or a non-polar chlorinated solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.5 eq) portion-wise, keeping the temperature below 10 °C.

-

Acylating Agent Addition: Slowly add butyryl chloride (1.2 eq) dropwise from the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic phase sequentially with water and saturated sodium bicarbonate solution.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7][8]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation (esterification) reactions.[2] This reactivity is key to its use as an intermediate, for instance, in the synthesis of beta-blockers where an ether linkage is formed at this position.[9]

-

Carbonyl (Ketone) Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions typical of ketones, such as condensation reactions at the alpha-carbon.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and monitoring reaction progress.

-

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10] A typical starting point could be a 55:45 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly, likely around 278 nm.[11]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and to detect volatile impurities. Due to the hydroxyl group, derivatization (e.g., silylation) might be necessary to improve peak shape and volatility.[12]

Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 6.9-7.9 ppm region, exhibiting a characteristic para-substitution pattern), the aliphatic protons of the butyryl chain (a triplet for the terminal methyl group, and two multiplets for the methylene groups), and a broad singlet for the phenolic hydroxyl proton which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments. Key signals include the carbonyl carbon (typically downfield, >190 ppm), four signals for the aromatic carbons, and signals for the three aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad peak for the O-H stretch of the phenol (~3300 cm⁻¹), a strong, sharp peak for the C=O stretch of the conjugated ketone (~1670 cm⁻¹), and several peaks in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C stretching.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the propyl group to form a prominent acylium ion at m/z = 121.[14]

Applications in Drug Development and Other Industries

Pharmaceutical Intermediate

The primary application of this compound in the pharmaceutical industry is as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the manufacture of certain beta-blockers (β-blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[1][9]

The synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.[15] this compound serves as the phenolic starting material, with subsequent modification of the ketone group as required by the target molecule's structure.

Other Applications

Due to its pleasant, slightly sweet or fruity odor, this compound is also employed in the fragrance and flavor industry.[1] Its mechanism of action in this context involves interaction with olfactory and taste receptors.[1]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[16] It may cause skin, eye, and respiratory tract irritation upon prolonged or repeated exposure.[1]

Handling:

-

Handle in a well-ventilated area.[16]

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust and wash hands thoroughly after handling.[16]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed.

-

Store away from strong oxidizing agents, excessive heat, and direct sunlight.[1]

Conclusion

This compound is a valuable chemical building block with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution, though it requires careful control to favor the desired C-acylation product. Its bifunctional nature—possessing both a reactive phenolic hydroxyl and a ketone group—makes it a strategic intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The analytical methods outlined provide a robust framework for quality control and characterization, ensuring its suitability for high-stakes applications like drug development.

References

- SIELC Technologies. (2018, May 16). 4-Chloro-4'-hydroxybutyrophenone.

- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.

- University of Calgary. (n.d.). Acylation of phenols.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Preprints.org. (2025, March 21). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.

- ResearchGate. (n.d.). 1H NMR (A) and13C NMR spectra (B) of poly(4HB).

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- The Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by PdCl2/Na2HPO4 in the Absence of a Reducing Agent".

- ResearchGate. (2025, August 6). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column.

- ResearchGate. (2025, August 5). Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection.

- MDPI. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.

- Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.

- Semantic Scholar. (2022, November 21). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State.

- ACS Publications. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.

- Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.

- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.

- NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.

- PubMed. (n.d.). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples.

- NIST WebBook. (n.d.). 4'-Methoxybutyrophenone.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- Ruifu Chemical. (n.d.). Chine 4′-Hydroxybutyrophénone CAS 1009-11-6 Pureté > 99,0 % (HPLC) fabricants et fournisseurs.

- PubMed. (n.d.). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man.

- PubMed. (2006, July-August). GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine.

- PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.

- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

- YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone).

- NIH. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.

- Revista Española de Cardiología. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action.

- Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.

- ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.

- Wiley Online Library. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid–validated quantification using GC–MS and description of endogenous concentration ranges in serum and urine.

- YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2.

- ResearchGate. (n.d.). Phase I metabolites (organic acids) of gamma‐hydroxybutyric acid ‐validated quantification by GC‐MS and description of endogenous concentration ranges.

- MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1009-11-6: 4′-Hydroxybutyrophenone | CymitQuimica [cymitquimica.com]

- 3. Chine 4′-Hydroxybutyrophénone CAS 1009-11-6 Pureté > 99,0 % (HPLC) fabricants et fournisseurs - Ruifu [fr.ruifuchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 2',4'-dihydroxybutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. jmedchem.com [jmedchem.com]

- 10. 4-Chloro-4’-hydroxybutyrophenone | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

The Solubility Profile of 4'-Hydroxybutyrophenone: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of 4'-Hydroxybutyrophenone in organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this important pharmaceutical intermediate. By integrating theoretical frameworks with actionable experimental protocols, this guide serves as a practical resource for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (CAS RN: 1009-11-6), a white to off-white crystalline solid, is a key building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a phenyl ring, a ketone group, and a hydroxyl group, imparts a moderate polarity that dictates its interaction with different solvents.[1] Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that influences reaction kinetics, yield, purity, and the ultimate bioavailability of the final active pharmaceutical ingredient (API). Poor solubility can lead to significant challenges in process development, including difficulties in achieving desired concentrations, precipitation issues, and complications in downstream processing.

This guide will delve into the theoretical underpinnings of solubility, explore predictive models such as Hansen Solubility Parameters, and provide detailed, field-proven experimental methodologies for the precise determination of this compound's solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] In the case of this compound, the presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) allows for a range of interactions.

Key Physicochemical Properties of this compound:

-

Molecular Formula: C₁₀H₁₂O₂

-

Molecular Weight: 164.20 g/mol [1]

-

Appearance: White to off-white crystalline solid[1]

-

Predicted pKa: 8.05[4]

-

General Solubility: Limited solubility in water, but more soluble in organic solvents such as ethanol, acetone, and ether.[1][5]

The predicted pKa of 8.05 indicates that the phenolic hydroxyl group is weakly acidic. This has important implications for solubility in acidic and basic media, a topic beyond the primary scope of this guide but crucial for formulation scientists.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model is a powerful tool.[6] HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The central concept of HSP is that substances with similar (δd, δp, δh) parameters will be miscible.[7] The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated to predict their compatibility.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰⁵) |

| δd | 18.5 |

| δp | 9.5 |

| δh | 10.0 |

| δt (Total) | 22.9 |

These estimated values provide a quantitative basis for predicting which solvents are likely to be effective for this compound.

Qualitative and Quantitative Solubility Profile

While specific quantitative solubility data for this compound is scarce in public literature, we can infer its behavior from its structural analogue, 4'-hydroxyacetophenone. 4'-hydroxyacetophenone is reported to be soluble in polar organic solvents like methanol, ethanol, and acetone, and insoluble in non-polar solvents such as petroleum ether.[12] This aligns with the expected behavior of a moderately polar compound.

To facilitate a deeper understanding, Table 2 presents a curated list of common organic solvents, their respective Hansen Solubility Parameters, and a qualitative prediction of their efficacy in dissolving this compound based on the calculated HSP distance (Ra). A smaller Ra value indicates a higher likelihood of good solubility.

Table 2: Solvent Properties and Predicted Solubility of this compound

| Solvent | Polarity Index | Dielectric Constant | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |

| This compound | - | - | 18.5 | 9.5 | 10.0 | 0.0 | - |

| Methanol | 5.1 | 32.70 | 15.1 | 12.3 | 22.3 | 13.3 | Good |

| Ethanol | 5.2 | 24.55 | 15.8 | 8.8 | 19.4 | 10.2 | Good |

| Acetone | 5.1 | 20.7 | 15.5 | 10.4 | 7.0 | 4.3 | Very Good |

| Ethyl Acetate | 4.4 | 6.02 | 15.8 | 5.3 | 7.2 | 6.2 | Good |

| Dichloromethane | 3.1 | 8.93 | 17.0 | 7.3 | 7.1 | 4.4 | Very Good |

| Toluene | 2.4 | 2.38 | 18.0 | 1.4 | 2.0 | 11.5 | Poor |

| Hexane | 0.1 | 1.88 | 14.9 | 0.0 | 0.0 | 15.9 | Poor |

Note: Solvent property data is compiled from various sources.[8][10] Ra is calculated using the formula: Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)².

The predictions in Table 2 suggest that polar aprotic solvents like acetone and dichloromethane, and polar protic solvents like ethanol and methanol, are likely to be effective solvents for this compound. Conversely, non-polar aliphatic and aromatic hydrocarbons are predicted to be poor solvents. This aligns with the general principle of "like dissolves like."

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[13][14] This section provides a detailed, step-by-step protocol for this method, followed by analytical quantification using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to establish the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

dot graph TD { A[Start: Weigh excess this compound] --> B{Add precise volume of solvent}; B --> C{Equilibrate at constant temperature and agitation}; C --> D{Allow excess solid to settle}; D --> E{Withdraw and filter supernatant}; E --> F{Dilute sample for analysis}; F --> G((Analyze via UV-Vis or HPLC)); }

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

UV-Vis spectroscopy is a straightforward and rapid method for quantifying solutes that possess a chromophore. This compound, with its aromatic ring and ketone group, exhibits significant UV absorbance.

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For phenolic ketones, this is typically in the range of 270-290 nm.

-

Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax and plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin (or have a y-intercept close to zero).

-

Analyze Samples: Measure the absorbance of the diluted, saturated solutions and use the calibration curve to determine their concentrations.

-

Calculate Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

dot graph LR { subgraph "UV-Vis Quantification" A[Prepare Calibration Standards] --> B(Measure Absorbance at λmax); B --> C{Plot Absorbance vs. Concentration}; C --> D[Generate Linear Calibration Curve]; E[Measure Absorbance of Unknown Sample] --> F{Determine Concentration from Curve}; F --> G((Calculate Original Solubility)); D --> F; end }

Caption: Logical flow for quantification by UV-Vis Spectroscopy.

HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it the preferred method for complex mixtures or when low concentrations are expected.[15]

Protocol:

-

Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is typically effective for compounds of this polarity. The mobile phase could consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Detector Wavelength: Set the UV detector to the λmax of this compound, as determined previously.

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system.

-

Generate Calibration Curve: Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve.

-

Analyze Samples: Inject the diluted, saturated solutions into the HPLC system and record the peak areas.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted samples and then back-calculate the solubility of the original saturated solution.

Caption: Experimental workflow for HPLC-based solubility quantification.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process development and formulation.

The provided protocols for the shake-flask method coupled with UV-Vis and HPLC analysis represent a self-validating system for accurate solubility determination. The principles and methodologies outlined here are not only applicable to this compound but can also be adapted for a wide range of other pharmaceutical intermediates and active ingredients. As the pharmaceutical industry continues to move towards model-informed development, a thorough understanding of fundamental physicochemical properties like solubility will remain paramount to success.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Just, S., & El-Halwagi, M. M. (2014). Estimating Hansen solubility parameters of organic pigments by group contribution methods. AIChE Journal, 60(9), 3267-3277.

- LibreTexts Chemistry. Solubility of Organic Compounds.

- ResearchGate. (PDF) Studies on the solubility of phenolic compounds.

- ResearchGate. 1: Experimental setup of the shake-flask methodology.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Wikipedia. Hansen solubility parameter.

- ChemBK. 4-Hydroxy Butyrophenone.

- Stenutz. Hansen solubility parameters.

- ResearchGate. Simultaneous Determination of Four Basic Metabolites Formed from Butyrophenone Type Agents by HPLC with Dual Ultraviolet Detection.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- ScienceDirect. Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β->O>-glucuronide and GHB-4-sulfate in plasma and urine.

- Fengchen Group. 4'-hydroxyacetophenone CAS 99-93-4 Manufacturers and Suppliers.

- MedCrave. Exploring the Versatility of 4-Hydroxyacetophenone: Applications and Synthesis.

- PubChem. Propiophenone.

- PubChem. 4'-Hydroxyacetophenone.

- Chemistry Steps. Solubility of Organic Compounds.

- Hansen Solubility Parameters. Hansen Solubility Parameters.

- NIST. Acetophenone, 4'-hydroxy-.

- SpringerLink. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.

- MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.

- Khan Academy. Solubility of organic compounds.

- Plastics Today. Hansen Solubility Parameters can take the guess work out of new formul.

- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

- Asian Journal of Pharmaceutics. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

- SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.

- Atlantic Technological University. Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method.

- NIST. 4'-Methoxybutyrophenone.

- ResearchGate. Coefficients for p-Nitrophenol.

- iGEM. Team:Imperial College/Enzyme Kinetics.

- University of Toronto Scarborough. Interpreting UV-Vis Spectra.

- SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- ResearchGate. a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot...

- ResearchGate. UV-Vis absorbance change of the DR1 and 4-(4-hydroxybutyloxy)...

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. plasticstoday.com [plasticstoday.com]

- 8. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 9. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules | Semantic Scholar [semanticscholar.org]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kinampark.com [kinampark.com]

- 12. 4'-hydroxyacetophenone CAS 99-93-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Hydroxybutyrophenone: Melting and Boiling Point Determination

This guide provides a comprehensive technical overview of the melting and boiling points of 4'-Hydroxybutyrophenone (CAS 1009-11-6), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these fundamental physical properties, provides detailed experimental methodologies for their accurate determination, and discusses the critical factors influencing these measurements.

Section 1: Understanding this compound and the Significance of its Phase Transitions